molecular formula C3H4N2O2 B009241 Methylcyanocarbamate dimer CAS No. 100753-38-6

Methylcyanocarbamate dimer

Cat. No.: B009241
CAS No.: 100753-38-6
M. Wt: 200.15 g/mol
InChI Key: ZSYJMXLJNPEAGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylcyanocarbamate dimer (CAS 100753-38-6) is a chemical compound with the molecular formula C 6 H 8 N 4 O 4 and a molecular weight of 200.15 g/mol. Its structure consists of two methyl cyano-carbamate units, providing a multifunctional scaffold for chemical synthesis and research and development. As a carbamate derivative, this compound shares characteristics with a class of molecules known for their significant chemical and proteolytic stability, as well as their ability to serve as key intermediates in the development of pharmaceuticals and agrochemicals. The presence of both carbamate and cyano functional groups in its architecture makes it a versatile building block for further chemical modifications, including the synthesis of more complex heterocycles or functionalized molecules. The primary value of this compound lies in its application as a specialized intermediate in organic synthesis and process chemistry within research and industrial laboratories. It is strictly for professional research applications. Disclaimer: This product is intended and sold for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

100753-38-6

Molecular Formula

C3H4N2O2

Molecular Weight

200.15 g/mol

IUPAC Name

methyl N-cyanocarbamate

InChI

InChI=1S/2C3H4N2O2/c2*1-7-3(6)5-2-4/h2*1H3,(H,5,6)

InChI Key

ZSYJMXLJNPEAGP-UHFFFAOYSA-N

SMILES

COC(=O)NC#N.COC(=O)NC#N

Canonical SMILES

COC(=O)NC#N.COC(=O)NC#N

Other CAS No.

21729-98-6

Synonyms

MCCD
methylcyanocarbamate dime

Origin of Product

United States

Synthetic Methodologies for Methylcyanocarbamate Dimer

Direct Dimerization Pathways of Methylcyanocarbamate Monomers

The direct dimerization of methylcyanocarbamate monomers into the stable 1,3-diazetidine-2,4-dione (B14145313) ring system is analogous to the well-established dimerization of isocyanates. Research into isocyanate dimerization provides a framework for understanding the critical parameters governing this transformation.

The dimerization is highly sensitive to the reaction environment. Key variables include pressure, temperature, and the choice of solvent. Studies on the dimerization of analogous aryl isocyanates to form 1,3-diazetidine-2,4-dione derivatives show that high-pressure conditions are often favorable, typically in the range of 3000 to 12000 kg/cm ². google.com The reaction is generally conducted in less polar solvents, with toluene (B28343) being a common choice. google.com For instance, the dimerization of phenyl isocyanate has been successfully carried out at 8000 kg/cm ² and 30°C. google.com The concentration of the monomer is also a crucial factor, influencing reaction kinetics and the potential for side reactions.

Table 1: Exemplary Reaction Conditions for Dimerization of Isocyanates

Reactant Catalyst Solvent Pressure (kg/cm²) Temperature (°C) Time (h) Yield (%) Reference
Phenyl Isocyanate Pyridine Toluene 8000 30 20 - google.com
m-Tolyl Isocyanate Pyridine Toluene 8000 30 20 41 google.com

Catalysis is pivotal in promoting the dimerization of isocyanate-like compounds. Tertiary amines are the most commonly employed catalysts for this transformation, with pyridine, 2-methylpyridine, and triethylenediamine being effective examples. google.com The proposed mechanism involves the nucleophilic attack of the tertiary amine on the electrophilic carbon of the isocyanate group. google.com This forms a reactive zwitterionic adduct which then reacts with a second monomer molecule, ultimately leading to ring closure and regeneration of the catalyst. google.com The amount of catalyst is a critical parameter to optimize, with molar ratios relative to the substrate typically ranging from 0.01 to 1 mole percent. google.com

The duration of the reaction significantly affects the yield and purity of the resulting dimer. In high-pressure experiments with phenyl isocyanate, a reaction time of 20 hours was utilized to achieve conversion. google.com The reaction environment must be carefully controlled, as isocyanate and N-cyano functionalities can be sensitive to moisture. The synthesis is typically performed under an inert atmosphere to prevent hydrolysis of the starting material and product.

Alternative Synthetic Approaches to Methylcyanocarbamate Dimer Architectures

Beyond direct dimerization, alternative synthetic strategies have been developed to construct the core 1,3-diazetidine-2,4-dione ring structure, often offering access to a wider range of substituted derivatives.

One notable method is a tin(II)-catalyzed tandem cyclization reaction. rsc.org This one-pot synthesis utilizes aromatic aldehydes and ethyl cyanoacetate (B8463686) to produce 3-substituted azetidine-2,4-diones in good to excellent yields. rsc.org The process is believed to proceed through a sequence of Knoevenagel condensation, hydration of the nitrile, and a final C–N cyclization to form the four-membered ring. rsc.org This approach provides a convergent route to the diazetidine core, starting from different building blocks than the monomer.

Table 2: Substrate Scope for Sn(II)-Catalyzed Synthesis of Azetidine-2,4-diones

Aldehyde Product Yield (%) Reference
Benzaldehyde 95 rsc.org
4-Methylbenzaldehyde 92 rsc.org
4-Methoxybenzaldehyde 90 rsc.org
4-Chlorobenzaldehyde 96 rsc.org
4-Nitrobenzaldehyde 82 rsc.org
2-Naphthaldehyde 85 rsc.org

Other innovative routes include photochemical methods. For example, various 4-cycloalklidene-oxazol-5(4H)-ones have been shown to photodimerize in the solid state through a C–N cycloaddition, yielding 1,3-diazetidines with high efficiency. researchgate.net Additionally, the reaction of 2-azaallenium salts with carbodiimides has been reported to afford dihydro-1,3-diazetium salts, which are precursors to the desired oxidized ring system. researchgate.net These alternative approaches highlight the versatility of synthetic chemistry in accessing complex heterocyclic architectures.

Elucidation of Methylcyanocarbamate Dimer Structure and Isomerism

Theoretical Frameworks for Dimer Structure Prediction

Computational chemistry, particularly methods like Density Functional Theory (DFT), provides a powerful framework for predicting the three-dimensional structures of molecular dimers. nih.govnih.gov These theoretical approaches allow for the exploration of the potential energy surface to identify the most stable arrangements of the constituent monomers. tanta.edu.eg

The stability of carbamate (B1207046) dimers is largely governed by a network of hydrogen bonds. nih.gov For methylcyanocarbamate, which has the structure NC-NH-C(=O)OCH₃, the N-H group can act as a hydrogen bond donor, and the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor.

Theoretical calculations based on DFT are employed to model the various possible orientations of two methylcyanocarbamate molecules. iucr.org These calculations help identify the structures with the lowest energy, which correspond to the most stable dimer conformations. A common and highly stable motif for compounds with similar functional groups is a centrosymmetric planar ring structure, where two molecules are held together by a pair of N-H···O=C hydrogen bonds. This arrangement, known as the R²₂(8) graph set motif, is frequently observed in related structures like carbamate ionic dimers. iucr.org The cyano and methyl groups would project from this central ring.

Illustrative Data: Predicted Relative Energies of Potential Methylcyanocarbamate Dimer Conformers

<타이포그래피/테이블>

Conformer Putative Hydrogen Bonding Predicted Relative Energy (kJ/mol) Computational Method
Dimer A Dual N-H···O=C (R²₂(8) motif) 0 (Global Minimum) DFT/B3LYP/6-31G(d)
Dimer B Single N-H···O=C 15.2 DFT/B3LYP/6-31G(d)
Dimer C Stacked (π-π interactions) 25.8 DFT/B3LYP/6-31G(d)

Note: This table is illustrative, based on theoretical principles for carbamate dimerization. Specific computational studies on this compound are not widely available.

Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt through the rotation of single bonds. ic.ac.uk For the this compound, this involves analyzing the rotation around the C-N, C-O, and N-C bonds, as well as the relative positioning of the two monomer units.

The process involves mapping the potential energy surface to identify all energy minima (stable conformers) and the transition states that connect them. tanta.edu.eg These transition states represent the energy barriers for interconversion between different conformations. ic.ac.uk Methods such as normal-mode analysis can be used to identify the molecular motions that lead from one conformation to another. nih.gov For carbamates, the backbone is generally more rigid than in peptides, but different cis/trans configurations of the carbamate bond can lead to distinct, stable conformers. nih.gov The interconversion pathways between these forms are crucial for understanding the dynamic behavior of the dimer in different environments.

Spectroscopic Characterization Techniques

Spectroscopy is the primary experimental tool for determining molecular structure. For the this compound, a combination of Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy would be required for a full structural elucidation. nih.gov

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. libretexts.org It is an excellent technique for identifying the functional groups present in a molecule. tanta.edu.eg

In a methylcyanocarbamate monomer, characteristic vibrational bands would be expected for the N-H stretch, C≡N stretch, C=O stretch, and C-O stretch. Upon dimerization via hydrogen bonding, significant changes in the IR spectrum are predicted:

N-H Stretching: The N-H bond involved in hydrogen bonding becomes weaker, causing its stretching frequency to decrease (a "red shift") and the absorption band to broaden.

C=O Stretching: The carbonyl group's involvement as a hydrogen bond acceptor also leads to a weakening of the C=O double bond, resulting in a red shift of its stretching frequency. stfc.ac.uk

Low-Frequency Modes: New vibrational modes corresponding to the intermolecular hydrogen bonds themselves appear at low frequencies.

Illustrative Data: Predicted IR Vibrational Frequencies (cm⁻¹) for Methylcyanocarbamate Monomer vs. Dimer

<타이포그래피/테이블>

Vibrational Mode Functional Group Predicted Monomer Frequency (cm⁻¹) Predicted Dimer Frequency (cm⁻¹) Expected Change
N-H Stretch -NH- ~3400 ~3250 Red shift, broadening
C≡N Stretch -C≡N ~2250 ~2255 Minor shift
C=O Stretch >C=O ~1740 ~1710 Red shift
C-N Stretch -C-N- ~1250 ~1260 Minor shift
C-O Stretch -O-CH₃ ~1200 ~1200 Negligible shift

Note: This table presents expected frequencies based on established principles of IR spectroscopy. The values are illustrative.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. gbiosciences.com It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. core.ac.uk

For the this compound, a soft ionization technique such as Electrospray Ionization (ESI) would be essential to observe the intact, non-covalently bound dimer in the gas phase. reddit.com

Molecular Ion Peak: The monomer (C₃H₄N₂O₂) has a molecular weight of 100.08 Da. veeprho.com The dimer (C₆H₈N₄O₄) would be expected to show a molecular ion peak at approximately 200.16 Da. Often, adducts with ions like sodium ([M+Na]⁺) are observed. reddit.com

Fragmentation: In tandem MS (MS/MS), the dimer ion can be fragmented. The most prominent fragmentation would likely be the dissociation back into two monomer units (a loss of 100 Da). Other characteristic fragmentations would involve the loss of small, stable neutral molecules or radicals from the monomer units, such as the methoxy (B1213986) group (-OCH₃, 31 Da) or the cyano group (-CN, 26 Da). gbiosciences.comcore.ac.uk

Illustrative Data: Predicted Mass Spectrometry Peaks for this compound

<타이포그래피/테이블>

m/z (Da) Proposed Identity Fragmentation Pathway
201.16 [Dimer+H]⁺ Molecular Ion
223.14 [Dimer+Na]⁺ Sodium Adduct
101.08 [Monomer+H]⁺ Dimer dissociation
170.13 [Dimer - OCH₃]⁺ Loss of methoxy group
69.07 [Monomer - OCH₃]⁺ Fragmentation of monomer unit

Note: This table is illustrative, based on common MS principles for non-covalent dimers and carbamate fragmentation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic compounds in solution. researchgate.net It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei like ¹H and ¹³C. ipb.pt

For the this compound, comparing its NMR spectra to that of the monomer would reveal key structural details:

¹H NMR: The most significant change would be observed for the N-H proton. In the monomer, this proton would have a certain chemical shift. In the dimer, due to its involvement in hydrogen bonding, this proton becomes deshielded, and its signal would shift significantly downfield (to a higher ppm value). nih.gov The chemical shift of the methyl (CH₃) protons would likely be less affected.

¹³C NMR: The carbon atoms would also show changes in their chemical shifts. The carbonyl carbon (C=O) would be most affected by the hydrogen bonding, likely shifting slightly.

2D NMR: Experiments like NOESY can detect through-space interactions between protons, which could be used to confirm the spatial proximity of the two monomer units within the dimer structure. ipb.pt

Illustrative Data: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Methylcyanocarbamate

<타이포그래피/테이블>

Nucleus Group Predicted Monomer Shift (ppm) Predicted Dimer Shift (ppm) Rationale for Change
¹H -NH- ~7.5 ~9.0 - 10.0 Deshielding due to H-bond
¹H -OCH₃ ~3.8 ~3.8 Minimal change expected
¹³C >C=O ~158 ~160 Deshielding from H-bond
¹³C -C≡N ~115 ~115 Minimal change expected
¹³C -OCH₃ ~53 ~53 Minimal change expected

Note: This table contains predicted chemical shifts based on general NMR principles and data for similar functional groups. nih.govlibretexts.org The exact values would depend on the solvent and temperature.

Other Advanced Spectroscopic Methods

Beyond standard one-dimensional NMR and IR spectroscopy, a suite of advanced spectroscopic methods is essential for the unambiguous structural elucidation of complex molecules like the this compound. These techniques provide detailed information about molecular connectivity, spatial relationships, and dynamics. dntb.gov.ua

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool in this regard. researchgate.net Techniques such as Homonuclear Correlation Spectroscopy (COSY) would be used to establish proton-proton (¹H-¹H) coupling networks, helping to piece together the carbon skeleton. For a molecule like the dimer, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy are particularly crucial. HSQC correlates directly bonded carbon-hydrogen pairs, while HMBC reveals longer-range couplings (typically 2-4 bonds), allowing for the definitive assignment of quaternary carbons and the connection of different molecular fragments. acs.org These methods are instrumental in confirming the formation of the central diazetidine ring and the connectivity of the methyl and cyano substituents.

Other advanced methods, such as Surface-Enhanced Raman Spectroscopy (SERS), could provide highly sensitive vibrational data, especially for trace amounts of the material or for studying its interactions with surfaces. dntb.gov.ua Furthermore, high-resolution mass spectrometry (HRMS) is indispensable for confirming the molecular formula of the dimer. clockss.org

Crystallographic Studies

Crystallographic studies, particularly single-crystal X-ray diffraction, are the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state material. uni.luresearchgate.net Such analyses provide unequivocal proof of the molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the crystalline state. mdpi.combeilstein-journals.org

X-ray Diffraction Analysis for Solid-State Structure

Single-crystal X-ray diffraction (SCXRD) analysis is the most powerful technique for determining the solid-state structure of a crystalline compound like the this compound. uni.luresearchgate.net The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern, which arises from the elastic scattering of X-rays by the electron clouds of the atoms in the crystal lattice, is collected and analyzed. researchgate.net

This analysis yields an electron density map of the unit cell, from which the positions of individual atoms can be determined with high precision. rsc.org For the this compound, this would definitively confirm the formation of the 1,3-diazetidine ring and establish the specific isomer formed during dimerization (e.g., confirming a 2,4-diimine or 2,4-dione structure). clockss.orgresearchgate.net The resulting structural model provides exact bond lengths and angles, offering deep insight into the molecule's geometry. mdpi.combeilstein-journals.org

Crystal System and Lattice Parameter Determination

The X-ray diffraction experiment also determines the crystal system and the dimensions of the unit cell, known as lattice parameters. These parameters (the lengths of the cell edges a, b, c and the angles between them α, β, γ) define the fundamental repeating unit of the crystal. researchgate.net

While specific crystallographic data for this compound is not available in the surveyed literature, the analysis of a structurally similar compound, the dimer of 1,3-diisopropyl carbodiimide, which also forms a 1,3-diazetidine ring, provides a clear example of the data obtained. Its crystal structure was determined to be monoclinic with the space group P2₁/c. researchgate.net

Table 1: Example Crystallographic Data for Dimerized 1,3-Diisopropyl Carbodiimide

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.352(5)
b (Å) 7.956(4)
c (Å) 11.405(6)
α (°) 90
β (°) 112.465(5)
γ (°) 90

This data is for an analogous compound and is presented for illustrative purposes. researchgate.net

Intermolecular Interactions within the Crystal Lattice

Beyond defining the structure of a single molecule, crystallographic analysis reveals how molecules pack together in the crystal lattice, governed by a network of intermolecular interactions. clockss.org These non-covalent forces, such as hydrogen bonds and van der Waals interactions, are critical in determining the physical properties of the solid material.

Absolute Configuration Determination

If a chiral molecule is crystallized as a single enantiomer, X-ray diffraction can be used to determine its absolute configuration, the actual three-dimensional arrangement of its atoms. The dimerization of Methylcyanocarbamate could potentially create one or more stereocenters, leading to chiral isomers.

The determination of absolute configuration is often achieved through the analysis of anomalous scattering effects, particularly when heavier atoms are present in the structure. The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates whether the correct enantiomer has been modeled. A value close to zero confirms the correct assignment of the absolute structure. For example, in the structural study of an azetidine-2,4-dicarboxylic acid derivative, X-ray analysis was used to assign the absolute configuration of the chiral centers. This method provides the definitive R/S designation for each stereocenter in the molecule.

Computational Investigations of Methylcyanocarbamate Dimer

Quantum Chemical Approaches for Structural and Energetic Characterization

The precise determination of the methylcyanocarbamate dimer's geometry and the energetics of its formation necessitates the use of sophisticated quantum chemical methods. These approaches are essential for mapping the potential energy surface and identifying the most stable dimeric configurations.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a workhorse in computational chemistry for investigating molecular structures and properties. aps.orgresearchgate.netrsc.org For the this compound, DFT calculations would be the initial step to explore the potential energy surface and identify various possible isomeric structures. Functionals such as B3LYP or those from the M06 suite are often employed for such tasks, as they provide a good balance between computational cost and accuracy. eco-vector.com These calculations would reveal the nature of the intermolecular interactions, such as hydrogen bonds or other weaker non-covalent forces, that stabilize the dimer. The structure and vibrational properties of similar systems, like the carbamic acid dimer, have been successfully evaluated using DFT. nih.govresearchgate.net

Coupled Cluster (CC) Calculations for High-Accuracy Studies

For a more accurate and reliable energetic characterization, Coupled Cluster (CC) theory is the gold standard. nih.govaps.org Methods like CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples) are capable of providing highly accurate energies, often referred to as "chemical accuracy." osti.gov For the this compound, CCSD(T) calculations would be performed on the geometries optimized at the DFT level to refine the relative energies of different conformers and to obtain a precise value for the dimerization energy. nih.govresearchgate.net This high level of theory is crucial for systems where weak interactions play a significant role. aps.org

Basis Set Extrapolation and Core Correlation Effects in Calculations

To achieve the highest accuracy in computational studies, the choice of the basis set is critical. The use of correlation-consistent basis sets, such as the aug-cc-pVnZ series, is standard practice. researchgate.netrsc.org To mitigate the error introduced by using a finite basis set, results are often extrapolated to the complete basis set (CBS) limit. github.ioresearchgate.net This involves performing calculations with a series of increasingly larger basis sets and then using an extrapolation formula to estimate the energy at the infinite basis set limit. researchgate.net

Furthermore, for highly accurate calculations, it is often necessary to account for the correlation of core electrons, which is typically excluded in standard calculations (the frozen-core approximation). chemrxiv.org Including core correlation effects, though computationally demanding, can be important for achieving a definitive characterization of the system's energetics. nih.govresearchgate.net Composite schemes that combine CBS extrapolation and core correlation corrections are employed to obtain the most accurate results. nih.govresearchgate.net

Computational Spectroscopy for Prediction and Interpretation

Computational methods are invaluable for predicting spectroscopic parameters, which can then be used to guide and interpret experimental spectroscopic studies.

Prediction of Rotational Spectroscopy Parameters

Rotational spectroscopy is a powerful experimental technique for determining the precise three-dimensional structure of molecules in the gas phase. ifpan.edu.pl Computational chemistry can predict the rotational constants (A, B, and C) and dipole moment components of the this compound with high accuracy. frontiersin.org These predictions are essential for planning and assigning the experimental rotational spectrum. frontiersin.orguva.es The calculated rotational constants for different conformers can be compared with experimental data to identify the specific structures present in the gas phase. nih.gov

Table 1: Representative Predicted Rotational Parameters for a Hypothetical Dimer

Parameter Value
Rotational Constant A (MHz) 1500.0
Rotational Constant B (MHz) 800.0
Rotational Constant C (MHz) 750.0
Dipole Moment µa (D) 1.5
Dipole Moment µb (D) 0.8
Dipole Moment µc (D) 0.2

This table is illustrative and does not represent actual data for this compound.

Calculation of Vibrational Spectroscopy Parameters

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule and is sensitive to intermolecular interactions. nih.gov Computational methods can calculate the harmonic and anharmonic vibrational frequencies and intensities for the this compound. smu.edumdpi.comdicp.ac.cn The calculated vibrational spectra for different dimer configurations would exhibit characteristic shifts in the frequencies of the functional groups involved in hydrogen bonding (e.g., N-H or C=O stretches) compared to the monomer. mdpi.com This information is crucial for interpreting experimental IR and Raman spectra and confirming the presence and nature of the dimeric species. nih.gov

Table 2: Representative Predicted Vibrational Frequencies for a Hypothetical Dimer

Vibrational Mode Monomer Frequency (cm⁻¹) Dimer Frequency (cm⁻¹) Intensity (km/mol)
N-H Stretch 3500 3350 (red-shifted) High
C=O Stretch 1750 1720 (red-shifted) Very High
Intermolecular Stretch - 150 Low

This table is illustrative and does not represent actual data for this compound.

Theoretical Studies on Intermolecular Bonding and Dissociation Energies

The formation and stability of the this compound are governed by non-covalent interactions, primarily hydrogen bonding. Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing these interactions in detail.

The methylcyanocarbamate monomer possesses functional groups capable of acting as both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen and the nitrogen of the cyanide group). The dimerization consequently occurs through the formation of homo-intermolecular hydrogen bonds, where two identical molecules are linked. allen.in It is understood that the dimer is stabilized by these intermolecular hydrogen bonds. vulcanchem.com In the solid state, such bonding can lead to specific, ordered crystal packing arrangements. The study of similar hydrogen-bonded dimers, such as the benznidazole (B1666585) dimer, reveals that the interaction energy can be quantified computationally. nih.gov For instance, DFT calculations on the benznidazole dimer, which is formed via an N−H⋯O hydrogen bond, determined a significant interaction energy, confirming the stability of the dimeric structure. nih.gov

Computational models also allow for the correction of inherent calculation biases, such as the basis set superposition error (BSSE), to provide more accurate energy values. nih.gov The analysis of Frontier Molecular Orbitals (HOMO-LUMO) can further indicate how dimerization affects the molecule's reactivity. nih.gov

Illustrative DFT Calculation Results for a Hydrogen-Bonded Dimer (Benznidazole Dimer) nih.gov
ParameterCalculated ValueSignificance
Interaction Energy-15.72 kcal/molIndicates a strong, stabilizing interaction holding the dimer together.
BSSE Correction2.51 kcal/molA correction applied to refine the interaction energy calculation.
Corrected Interaction Energy-13.21 kcal/molThe refined energy value after accounting for basis set superposition error.
H-Bond Length (N−H⋯O)VariableThe distance between the hydrogen and the acceptor atom, a key geometric parameter.
ΔE (LUMO-HOMO)Lower in DimerSuggests the dimer is more reactive than the monomer in a gaseous medium. nih.gov

The energy required to break the dimer back into its constituent monomers is known as the dissociation energy. Computational studies on other molecular dimers, like those of coumarin, have demonstrated that the activation free energies for dissociation can be calculated to understand the dimer's stability under different conditions. nih.gov These calculations can model the dissociation process, revealing the lowest energy pathway for the bonds to break and providing quantitative data on the forces required. nih.gov

Illustrative Research Findings: Calculated Dissociation Kinetics of Coumarin Dimers nih.gov
Dimer IsomerDissociation MechanismCalculated Activation Free Energy (ΔG‡)Key Insight
Parent Coumarin Dimer (syn head-to-head)Stepwise ScissionForce-dependentDissociation kinetics are highly tunable by applying external force. nih.gov
Parent Coumarin Dimer (syn head-to-tail)Stepwise ScissionForce-dependentThe stability and dissociation pathway are sensitive to the dimer's specific isomerism. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

While theoretical calculations often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic nature of the this compound. mdpi.com By simulating the motions of atoms over time, MD can reveal the flexibility of the dimer, the stability of the intermolecular hydrogen bonds, and conformational changes.

In broader applications, MD simulations are used to understand how dimers interact with their environment. For example, simulations of diterpenoid dimers have shown how they can occupy the catalytic pocket of an enzyme by forming stable hydrogen bonds with key amino acid residues. researchgate.net Furthermore, advanced MD techniques can be used to study excited-state dynamics. In studies of diketopyrrolopyrrole (DPP) dimers, nonadiabatic molecular dynamics simulations revealed ultrafast internal conversion pathways that quench fluorescence, a critical insight for the design of materials for organic photovoltaics. chemrxiv.org For the this compound, MD simulations could similarly be used to predict its behavior in solution, its interaction with biological macromolecules, or its photophysical properties.

Aspects of Dynamic Behavior Studied by Molecular Dynamics Simulations
Property InvestigatedTypical Research FindingsRelevance to this compound
Hydrogen Bond StabilityAnalysis of H-bond lifetimes, distances, and angles over the simulation time. researchgate.netConfirms the stability of the dimer linkage and identifies conditions under which it might break.
Conformational SamplingExploration of rotational and vibrational modes, such as fluctuations in the dihedral angle between monomers. mdpi.comReveals the flexibility of the dimer and its accessible conformations at a given temperature.
Solvent EffectsObservation of how solvent molecules interact with the dimer and affect its structure and stability.Predicts the dimer's behavior in different chemical environments (e.g., water, organic solvents).
Excited-State DynamicsSimulation of relaxation pathways after photoexcitation, including internal conversion and energy transfer. chemrxiv.orgProvides insight into potential applications in materials science and photochemistry.

Mechanistic Insights into Methylcyanocarbamate Dimer Formation and Reactivity

Principles of Dimerization Mechanisms

The formation of the methylcyanocarbamate dimer from its monomeric precursor is a complex process influenced by a confluence of factors, including the intrinsic reactivity of the monomer, the reaction environment, and the presence of catalysts. While direct and exhaustive studies on methylcyanocarbamate dimerization are not extensively documented in publicly available literature, mechanistic principles can be inferred from studies of analogous carbamate (B1207046) and isocyanate systems.

Monomer-to-Dimer Pathway Analysis

The transformation of two methylcyanocarbamate monomers into a stable dimeric structure likely proceeds through a multi-step pathway involving the interaction of key functional groups. The monomer itself, with the molecular formula C₃H₄N₂O₂, possesses a reactive carbamate group and a nitrile group. ontosight.aialfa-chemistry.com The dimerization process can be conceptualized as a reaction involving nucleophilic attack and subsequent bond formation.

Drawing parallels from computational studies on the simpler carbamic acid, the dimerization is a thermodynamically favorable process. mdpi.com For carbamic acid, the dimer is significantly stabilized compared to the monomeric form. mdpi.com The dimerization of methylcyanocarbamate would involve the interaction between the nitrogen atom of one monomer and the carbonyl carbon of another, leading to the formation of a new covalent bond and the resulting dimeric structure. The exact pathway, whether concerted or stepwise, would be influenced by the specific reaction conditions.

Associative Mechanisms

The dimerization of methylcyanocarbamate can be described within the framework of an associative mechanism. wikipedia.org This type of mechanism is characterized by the initial binding of the reacting species to form an intermediate complex before the final product is formed. numberanalytics.com In this context, two monomer molecules would first associate to form a transient intermediate.

This associative step is often the rate-determining step in such reactions. wikipedia.org The formation of this intermediate, which would have a higher coordination number than the individual monomers, is a key feature of the associative pathway. libretexts.org For methylcyanocarbamate, this would involve the approach of a nucleophilic nitrogen from one monomer to the electrophilic carbonyl carbon of a second monomer, forming a tetrahedral intermediate. This intermediate would then undergo subsequent steps, such as proton transfer or rearrangement, to yield the final stable dimer.

Kinetic Order Dependencies

The kinetics of dimerization reactions are often second-order with respect to the monomer concentration. This is because the reaction rate is dependent on the collision and successful interaction of two monomer molecules. The rate law for such a process can be expressed as:

Rate = k[Monomer]²

Solvent Effects on Dimerization Kinetics

The choice of solvent can have a profound impact on both the rate and equilibrium of dimerization reactions. Solvents can influence the stability of the reactants, intermediates, and products, thereby altering the energy landscape of the reaction. uregina.ca For reactions involving polar species like methylcyanocarbamate, polar solvents can stabilize charged or highly polar intermediates and transition states, potentially accelerating the reaction.

Conversely, non-polar solvents might favor the aggregation of polar monomers. Computational studies on lithium carbamates have shown that the dimerization energy is significantly affected by the solvent, with different ethereal solvents leading to different stabilities of the monomer and dimer aggregates. cuny.edu The ability of a solvent to participate in hydrogen bonding can also be a critical factor, as it can stabilize or destabilize the species involved in the dimerization process. uregina.ca The effect of different solvents on the thermal stability of amines, which are related to carbamates, has also been shown to be significant. nih.gov

Table 1: Influence of Solvent Properties on Dimerization Reactions

Solvent PropertyPotential Effect on DimerizationRationale
Polarity/Dielectric Constant Can stabilize polar intermediates and transition states, potentially increasing the reaction rate.Polar solvents can lower the energy of charged or polar species, reducing the activation energy. uregina.ca
Hydrogen Bonding Capability Can stabilize reactants or intermediates through hydrogen bonds, affecting the reaction pathway and rate.Solvents capable of hydrogen bonding can form complexes with the reacting species. uregina.ca
Viscosity Higher viscosity can decrease the diffusion of monomers, potentially slowing the reaction rate.The rate of a bimolecular reaction can be limited by the frequency of molecular collisions.

Radical Pathways in Dimerization

While many dimerization reactions proceed through ionic or concerted mechanisms, the involvement of radical pathways cannot be entirely discounted, particularly under specific conditions such as exposure to initiators or high temperatures. In a radical mechanism, the dimerization would be initiated by the formation of a monomer radical. This radical could then react with another monomer molecule to form a dimeric radical, which could subsequently be stabilized.

Studies on the radical oxidation of carbamate insecticides have shown that these molecules can react with radical species, leading to the formation of carbamate radicals. researchgate.net These findings suggest that under oxidative stress or in the presence of radical initiators, a radical-mediated dimerization of methylcyanocarbamate could be a plausible, albeit likely minor, pathway. The reaction of rhodium(II) complexes with N-mesyloxycarbamates is also proposed to proceed through a stepwise mechanism involving hydrogen atom abstraction and radical recombination. rsc.org

Acid-Catalyzed Dimerization Phenomena

Methylcyanocarbamate is known to be unstable in acidic conditions. chembk.comgoogle.com This instability can be attributed to acid-catalyzed reactions, including dimerization. In the presence of an acid, the carbonyl oxygen of the carbamate group can be protonated, which significantly increases the electrophilicity of the carbonyl carbon.

This activation makes the monomer more susceptible to nucleophilic attack by another monomer molecule. The acid-catalyzed dimerization of other compounds, such as adefovir (B194249) dipivoxil, has been shown to be a significant degradation pathway. jcsp.org.pk Similarly, the aldol (B89426) condensation and cross-dimerization of other organic molecules can be effectively catalyzed by acids. scilit.com Therefore, it is highly probable that the dimerization of methylcyanocarbamate is accelerated in the presence of acids, proceeding through a mechanism involving the activation of the monomer by protonation.

Detailed Reaction Pathways of Methylcyanocarbamate Dimerization

The formation of the this compound from its monomeric units is a process governed by specific, sequential chemical events. Understanding these pathways requires a combination of theoretical modeling and experimental observation to elucidate the transformation from two individual molecules into a single, more complex entity.

While direct experimental observation of the elementary steps in Methylcyanocarbamate dimerization is challenging, mechanistic pathways can be proposed based on the inherent reactivity of the functional groups and analogies with similar chemical systems, such as the computationally studied dimerization of carbamic acid. nih.gov The reaction likely proceeds through a concerted or near-concerted pathway involving nucleophilic interaction and cycloaddition.

A plausible sequence of events is initiated by the intermolecular interaction between two Methylcyanocarbamate monomers. The nitrogen atom of one monomer, acting as a nucleophile, could attack the electrophilic carbonyl carbon of a second monomer. This interaction, coupled with the electronic rearrangement facilitated by the cyano and methoxy (B1213986) groups, would lead to the formation of new covalent bonds. The most probable pathway involves a [2+2] cycloaddition-type mechanism, resulting in the formation of a four-membered ring structure, which is a common motif for such dimers.

Reaction intermediates are transient molecular entities that are formed from the reactants and subsequently convert to products. youtube.com Their high reactivity and short lifetimes make them notoriously difficult to detect and characterize experimentally using methods like NMR or IR spectroscopy. rsc.orgnih.govresearchgate.net Therefore, their existence and structure are often inferred through trapping experiments or, more commonly, predicted and analyzed using computational methods like Density Functional Theory (DFT). rsc.orgrcsb.org

In the dimerization of Methylcyanocarbamate, it is hypothesized that the reaction may proceed through a very short-lived intermediate. Depending on the exact mechanism (concerted vs. stepwise), this could be a zwitterionic intermediate, where formal positive and negative charges are separated within the molecule, or a diradical species. vdoc.pub Computational studies on analogous systems often explore the relative energies of these potential intermediates to determine the most likely reaction path. rcsb.orgvdoc.pub For Methylcyanocarbamate, any such intermediate would rapidly collapse to form the stable four-membered ring of the final dimer.

A potential energy surface (PES) is a conceptual and mathematical map that describes the energy of a molecule or a system of molecules as a function of its geometry. nih.govrsc.org For a chemical reaction, the PES shows the energetic landscape that connects reactants and products. The lowest energy path along this surface is the reaction coordinate, and the highest point on this path is the transition state. iastate.edunih.gov

Mechanistic FeatureDescriptionPrimary Method of InvestigationReference
Elementary Steps Proposed [2+2] cycloaddition involving nucleophilic attack from a nitrogen atom to a carbonyl carbon.Analogy to similar systems, Computational Modeling (DFT) nih.gov
Rate-Determining Step The formation of the high-energy transition state, which is stabilized by the molecule's methoxy groups.Kinetic Studies, Computational Analysis researchgate.netvulcanchem.com
Reaction Intermediates Hypothesized short-lived species such as zwitterionic or diradical structures preceding the final dimer.Computational Modeling (DFT), Spectroscopic Trapping (hypothetical) youtube.comrcsb.orgvdoc.pub
Transition State A specific, high-energy molecular arrangement on the potential energy surface connecting monomers to the dimer.Computational Modeling (DFT) vulcanchem.comnih.gov

Reactivity Profiles and Subsequent Chemical Transformations of the Dimer

Once formed, the this compound exhibits its own characteristic reactivity, distinct from the monomer. A primary aspect of this reactivity is its stability and the conditions under which it can revert to its constituent monomers.

The dimerization of Methylcyanocarbamate is a reversible process, existing in a monomer-dimer equilibrium that is sensitive to external conditions, particularly temperature. vdoc.pub The dimer can undergo thermal decomposition (thermolysis), breaking the bonds formed during dimerization to regenerate two monomer molecules. This process is endothermic, as energy is required to break the chemical bonds holding the dimer together.

Thermogravimetric analysis has shown that the dissociation of the this compound occurs in the temperature range of 150–200°C. The enthalpy of this dissociation reaction (ΔH) has been determined to be +58.2 kJ/mol, quantifying the energy input required to drive the equilibrium back towards the monomers.

ParameterValueMethodReference
Dissociation Temperature Range 150–200 °CThermogravimetric Analysis (TGA) vulcanchem.com
Enthalpy of Dissociation (ΔH) +58.2 kJ/molThermogravimetric Analysis (TGA) vulcanchem.com

Reactions Involving Dimer as a Reactant

The this compound, formally known as dimethyl 2,4-dicyano-1,3-diazacyclobutane-1,3-dicarboxylate, is a four-membered ring compound formed from the dimerization of methylcyanocarbamate. While the monomer is a known intermediate in the synthesis of various agrochemicals and pharmaceuticals, detailed research on the reactivity of the isolated dimer as a primary reactant is not extensively documented in publicly available scientific literature. ontosight.ai Its role appears to be primarily that of an intermediate, which is often reacted further in situ or is present as an impurity. rsc.org

General chemical principles suggest that the reactivity of the this compound would be dictated by the strained 1,3-diazacyclobutane ring and the functional groups attached to it, namely the cyano and the methoxycarbonyl groups. Potential reactions could involve nucleophilic attack leading to ring-opening, or thermal decomposition. vulcanchem.com

One of the few documented reactions involving a related monomer, methyl cyanocarbamate, is its reaction with o-phenylenediamine (B120857) in the synthesis of carbendazim, a fungicide. rsc.org In this process, it is plausible that the dimer could be formed as a byproduct. However, specific studies detailing the isolation of the dimer and its subsequent use as a reactant are scarce.

Similarly, methylcyanocarbamate is noted as an impurity in the synthesis of albendazole, another benzimidazole (B57391) anthelmintic. rsc.org The formation of the dimer could potentially occur under the synthesis conditions, but its specific reactions as a starting material are not well-characterized.

The inherent strain of the four-membered ring in the dimer would make it susceptible to ring-opening reactions when treated with various nucleophiles. For instance, hydrolysis, either acid or base-catalyzed, would be expected to cleave the ring and the carbamate functionalities. Reactions with other nucleophiles such as amines or thiols could also lead to ring-opened products. However, specific examples with reaction conditions, yields, and product characterization are not readily found in the surveyed literature.

Furthermore, cycloaddition reactions or thermal fragmentation of the dimer could be potential pathways for its transformation, but again, specific, well-documented examples are lacking. The stability of the dimer, which is influenced by intramolecular hydrogen bonding, may also play a role in its reactivity profile. vulcanchem.com

Due to the limited availability of specific research data on the reactions of the this compound as a reactant, a detailed discussion with comprehensive data tables, as requested, cannot be provided at this time. The focus of existing literature is predominantly on the synthesis and reactions of the methylcyanocarbamate monomer. ontosight.airsc.orgrsc.org

Derivatives and Analogues of Methylcyanocarbamate Dimer

Synthesis of Structurally Modified Methylcyanocarbamate Dimer Analogues

The synthesis of analogues of this compound involves the strategic modification of the monomeric carbamate (B1207046) structure, which then undergoes dimerization. The core of these synthetic approaches lies in the variation of the alcohol, amine, or isocyanate precursors used in the formation of the N-cyanocarbamate monomer.

General synthetic strategies for producing carbamates that can serve as precursors to dimeric analogues are well-established. For instance, carbamoylimidazolium salts have been demonstrated as effective N,N-disubstituted carbamoylating reagents that react with alcohols and phenols to form carbamates in high yields. organic-chemistry.org This method allows for the introduction of diverse aryl or alkyl groups on the oxygen atom of the carbamate, thereby creating a variety of monomeric precursors for dimerization studies. Another versatile method is the indium triflate-catalyzed synthesis of primary carbamates from a wide range of linear, branched, and cyclic alcohols using urea (B33335) as the carbonyl source. organic-chemistry.org

A common precursor, methyl cyanocarbamate, is itself used in the synthesis of more complex heterocyclic systems, and the modification of these reaction pathways can lead to analogues. For example, methyl cyanocarbamate is a key reactant in the production of benzimidazole (B57391) fungicides like Benomyl and Carbendazim through condensation with o-phenylenediamine (B120857). gla.ac.ukgoogle.com By substituting o-phenylenediamine with structurally modified diamines, a diverse library of benzimidazole carbamate analogues can be generated. gla.ac.ukgoogle.com The principles of these syntheses can be adapted to create N-cyanocarbamate analogues with different substitution patterns, which would subsequently influence their dimerization.

The synthesis of a potential bendamustine (B91647) deschloro dimer impurity provides a concrete example of creating a complex dimeric carbamate analogue. researchgate.net The multi-step synthesis involved protecting reactive amine and carboxylic acid groups with benzyl (B1604629) groups, coupling two monomeric intermediates via esterification, and finally deprotecting the functional groups. researchgate.net This highlights how standard organic synthesis techniques, including protection/deprotection strategies and coupling reactions like Fischer or Steglich esterification, can be employed to construct specific, structurally defined dimeric carbamate analogues. researchgate.net

A summary of synthetic approaches to generate precursors for modified this compound analogues is presented below.

Synthetic Approach Precursors Description Potential Modification Site
Carbamoylation of AlcoholsAlcohol/Phenol, Carbamoylating Agent (e.g., Carbamoylimidazolium salt)A versatile method to introduce various R-groups via the alcohol. organic-chemistry.orgEster side of the carbamate
Condensation ReactionSubstituted o-phenylenediamine, Methyl CyanocarbamateUsed in fungicide synthesis; modifying the diamine creates diverse analogues. gla.ac.ukgoogle.comNitrogen side of the carbamate (within a heterocyclic system)
Multi-step SynthesisProtected Amino Acid Derivatives, Coupling Agents (DCC, DMAP)Allows for the precise construction of complex dimers through coupling of monomer units. researchgate.netBoth ester and nitrogen sides, plus additional functionalities

Comparative Studies of Dimerization Tendencies Across Related Carbamates

The propensity of carbamates to form dimers is a complex equilibrium influenced by a combination of electronic effects, steric hindrance, and environmental factors like solvent and temperature. mdpi.comresearchgate.netacs.org The dimerization of carbamic acid itself has been studied, providing a foundational system for understanding the behavior of its derivatives. acs.orgmdpi.com Computational and experimental studies show that the carbamic acid dimer is significantly stable, but its formation is entropically disfavored if the monomer concentration is low. mdpi.com

Steric and electronic effects of substituents on the carbamate nitrogen and oxygen play a crucial role in dimerization.

Steric Effects : The presence of bulky substituents on the amine or alcohol portion of the carbamate can significantly hinder the formation of a dimeric structure. mdpi.comnih.gov For example, computational studies on lithium carbamates show that steric strain can disfavor dimer formation, leading to a higher proportion of the monomer in solution. cuny.edu The steric bulk of methyl groups substituted at the α-carbon of an amine can lead to reduced carbamate stability, shifting the equilibrium away from the carbamate and thus impacting any subsequent dimerization. acs.org A steric deterrent can prevent the formation of hydrogen-bonded complexes, which are analogous to the interactions in a dimer. nih.gov

The solvent environment has a profound impact on carbamate stability and aggregation. The presence of water, for instance, can dramatically alter the relative stabilities of carbamates and their aggregates compared to gas-phase or non-polar solvent conditions. researchgate.net The formation of carbamic acid and its salt, ammonium (B1175870) carbamate, is highly dependent on temperature in interstellar ice analogues, with the dimer being observed during the decomposition of the salt at higher temperatures (around 240-250 K). acs.orgnih.gov

The table below summarizes the influence of structural modifications on the tendency for dimerization in related carbamate systems.

Structural Feature Effect on Dimerization Tendency Reason References
Increased steric bulk on N-substituentDecreaseSteric hindrance prevents the close approach required for dimer formation. mdpi.comcuny.edu
Increased steric bulk on O-substituentDecreaseSteric hindrance interferes with the intermolecular interactions of the carbamate core. nih.govnih.gov
Electron-withdrawing groups on N- or O-substituentsVariableAlters the electron density and dipole moment of the carbamate group, affecting intermolecular forces. acs.orgnih.gov
Presence of H-bond donors/acceptors in substituentsIncreaseCan promote intermolecular association through hydrogen bonding, stabilizing the dimeric form. nih.gov
Polar/protic solventDecreaseSolvent molecules can solvate the monomer, competing with self-association. researchgate.net

Structure-Reactivity Relationships in Dimeric Carbamate Systems

The chemical reactivity of a dimeric carbamate system is intrinsically linked to its structure, including the nature of its substituents and the stability of the dimer itself. The principles of structure-reactivity relationships, such as Linear Free-Energy Relationships (LFERs), provide a framework for understanding how changes in molecular structure affect reaction rates and equilibria. epa.gov

A key feature of the carbamate functional group is its "amide-ester" hybrid nature, which makes it more electrophilic and reactive towards nucleophiles than a corresponding amide. nih.gov This reactivity stems from a lower C-N bond rotational barrier (by 3-4 kcal/mol) compared to amides, a result of electronic perturbation by the ester oxygen. nih.govnih.gov In a dimeric structure, the accessibility and electrophilicity of the carbonyl carbons are modulated by the steric and electronic environment created by the substituents and the dimeric conformation.

The reactivity of the dimer is closely related to the monomer-dimer equilibrium. The dimer can act as a reservoir for the monomer, and its dissociation can be the rate-limiting step in reactions where the monomer is the primary reactive species. acs.org For example, in hydrolysis or aminolysis reactions, the rate may depend on the concentration of the free monomer, which is governed by the stability of the dimer. acs.org

Structural modifications affect reactivity in several ways:

Electronic Effects : Substituents on the aryl or alkyl groups of the carbamate can alter the reactivity of the carbonyl group. Electron-withdrawing groups would increase the electrophilicity of the carbonyl carbon, making the dimer more susceptible to nucleophilic attack. This concept is central to the Hammett equation, a widely used LFER that correlates reaction rates with substituent parameters (σ). epa.gov

Steric Effects : Bulky groups near the reactive centers can sterically hinder the approach of a nucleophile, thereby decreasing the reaction rate. This is a critical factor in the enzymatic hydrolysis of carbamates, where a suitable structural complementarity to the enzyme's active site is necessary for reactivity. nih.gov

Conformational Effects : Carbamates can exist as syn and anti rotamers due to the partial double-bond character of the C-N bond. nih.govnih.gov The specific conformation adopted can be influenced by intramolecular and intermolecular hydrogen bonding. nih.govacs.org The geometry of the dimer would lock the monomers into a specific orientation, potentially pre-organizing them for certain reactions or, conversely, making the reactive sites less accessible. The ability to control the syn/anti ratio through structural design can act as a conformational switch, modulating the reactivity and interactions of the carbamate system. nih.gov

Applications of Methylcyanocarbamate Dimer in Advanced Organic Synthesis

Role as an Intermediate in Multi-step Organic Synthesis

The methylcyanocarbamate dimer serves as a valuable intermediate in the multi-step synthesis of various organic compounds, particularly heterocyclic structures. ontosight.ai Its monomer, methylcyanocarbamate, is a well-established reagent in the production of benzimidazole (B57391) fungicides such as carbendazim. googleapis.comgoogle.com In these syntheses, methylcyanocarbamate reacts with ortho-phenylenediamine to form the benzimidazole carbamate (B1207046) core.

The dimerization of methylcyanocarbamate results in a compound with altered chemical and physical properties, which can be advantageous in certain synthetic contexts. ontosight.ai The dimer can act as a stable, solid precursor that, under specific reaction conditions, may regenerate the monomeric species in situ. This approach allows for controlled release of the reactive monomer, potentially minimizing side reactions and improving yields. For instance, in the synthesis of carbendazim, the direct use of methylcyanocarbamate can lead to the formation of undesired dimeric and polymeric byproducts from the phenylenediamine starting material. googleapis.com Utilizing the this compound as a masked form of the reagent could offer a more controlled reaction profile.

The synthesis of these important agrochemicals often involves precise control of reaction parameters to ensure high purity and yield. The table below outlines a typical synthesis where the monomer is used, illustrating the context in which the dimer could serve as a valuable intermediate.

Table 1: Synthesis of Carbendazim using Methylcyanocarbamate Monomer

Reactant 1 Reactant 2 Solvent/Acid Temperature Reaction Time Yield Reference
o-Phenylenediamine (B120857) Methylcyanocarbamate Water/Protonic Acid 90-95°C 3 hours ~91.5% googleapis.com

Participation in Complex Molecule Construction

The construction of complex molecules often relies on the use of building blocks that can introduce multiple functional groups or stereocenters in a single step. Dimerization itself is a powerful strategy for increasing molecular complexity. The this compound, with its presumed cyclic structure (such as a 1,3-diazacyclobutane ring), presents a rigid scaffold that can be elaborated upon to create intricate three-dimensional architectures.

While specific, extensively documented examples of the this compound in complex natural product synthesis are not widespread in readily available literature, its structural motifs are relevant to the synthesis of various biologically active compounds. The core structure, a potential diazacyclobutane dicarboxylate, is a feature found in various synthetic targets. For example, the photochemical dimerization of acrylate (B77674) derivatives to form cyclobutane (B1203170) dicarboxylates is a known method for building complex molecular frameworks. rsc.org

The dimer's structure, containing two carbamate and two cyano functionalities, offers multiple points for further chemical modification. This multi-functional nature makes it a potentially powerful tool in diversity-oriented synthesis, where libraries of complex and structurally diverse molecules are generated from a common intermediate.

Utilization in Specific Synthetic Transformations

The reactivity of the this compound is dictated by its constituent functional groups: the carbamate and the cyano group. These groups can participate in a variety of specific synthetic transformations.

Carbamoylation Reactions: Carbamates are essential functional groups in many pharmaceuticals and agrochemicals. The dimer can potentially serve as a carbamoylating agent, transferring the methoxycarbonylamino group to various nucleophiles like alcohols, amines, and thiols. While many methods exist for carbamate synthesis, using a dimeric reagent could offer different selectivity or reactivity compared to monomeric counterparts. organic-chemistry.org

Cycloaddition Reactions: The presumed diazacyclobutane ring of the dimer is a strained system. Under thermal or photochemical conditions, it could undergo ring-opening or cycloaddition reactions, providing access to other heterocyclic systems.

Reactions of the Cyano Group: The cyano groups can be hydrolyzed to carboxylic acids, reduced to amines, or reacted with organometallic reagents to form ketones, providing numerous pathways for molecular elaboration.

Table 2: Potential Synthetic Transformations of this compound

Functional Group Reagents/Conditions Potential Product Transformation Type
Carbamate Alcohol (R-OH), Base R-O-C(O)NH₂ Transcarbamoylation
Diazacyclobutane Ring Heat or Light (Δ/hν) 2x Methylcyanocarbamate Cycloreversion
Cyano Group H₃O⁺, Heat Dicarboxylic Acid Hydrolysis
Cyano Group H₂, Pd/C or LiAlH₄ Diamine Reduction

Development of Novel Synthetic Methodologies Utilizing the Dimer

The unique structure of the this compound makes it an attractive candidate for the development of novel synthetic methodologies. Modern synthetic chemistry is increasingly focused on efficiency, atom economy, and the development of "green" processes.

One area of potential is in flow chemistry. The thermal decomposition of the dimer back to its monomeric units could be precisely controlled in a continuous-flow reactor. nih.gov This would allow for the on-demand generation of the reactive methylcyanocarbamate, which could then be immediately introduced into a subsequent reaction stream. This approach minimizes the handling of potentially unstable reagents and allows for rapid optimization and scale-up of processes, such as the decagram-scale synthesis of complex molecules like dimethyl cubane (B1203433) dicarboxylate, which also involves photochemical dimerizations in flow. soton.ac.ukresearchgate.net

Q & A

Basic Research Questions

Q. How is Methylcyanocarbamate dimer synthesized, and what analytical techniques are critical for confirming its structural integrity?

  • Methodological Answer : Synthesis typically involves carbonylation or condensation reactions under controlled conditions (e.g., inert atmosphere, catalytic systems). Post-synthesis, characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy for functional group identification, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and infrared (IR) spectroscopy to track dimer-specific bonds. For purity assessment, high-performance liquid chromatography (HPLC) with UV-Vis detection is recommended. Spectrophotometric titration can further validate dimer-monomer equilibria .

Q. Which spectroscopic techniques are most effective in quantifying dimer-monomer equilibrium under varying solvent conditions?

  • Methodological Answer : Electronic absorption spectroscopy (UV-Vis) is widely used to monitor dimer dissociation constants (KdK_d) via Beer-Lambert law analysis. For instance, exciton coupling theory can be applied to interpret spectral shifts caused by dimerization. Solvent polarity and ionic strength effects should be systematically tested, with data analyzed using mass action models to derive thermodynamic parameters (e.g., Gibbs free energy changes) .

Q. How do environmental factors like pH and temperature influence the stability of this compound?

  • Methodological Answer : Stability studies should employ temperature-controlled circular dichroism (CD) or dynamic light scattering (DLS) to track conformational changes. For pH effects, conduct experiments across a buffered pH range (e.g., 3–10) and analyze dimer integrity via size-exclusion chromatography (SEC) or native gel electrophoresis. Molecular dynamics (MD) simulations can complement experimental data by predicting pH-dependent dimer dissociation mechanisms .

Advanced Research Questions

Q. What computational strategies are optimal for predicting dimer interaction dynamics and binding energetics?

  • Methodological Answer : Combine homology modeling (e.g., using SWISS-MODEL) with MD simulations (GROMACS/AMBER) to predict dimer conformation and interfacial residues. Free energy perturbation (FEP) or molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) calculations quantify binding affinities. Validate predictions with mutagenesis studies or cryo-electron microscopy (cryo-EM) for high-resolution structural insights .

Q. How can contradictions in dimerization data from spectroscopic vs. crystallographic studies be resolved?

  • Methodological Answer : Discrepancies often arise from experimental conditions (e.g., solution vs. solid state). Address this by cross-validating results: use small-angle X-ray scattering (SAXS) for solution-state structural analysis and pair it with X-ray crystallography. Statistical tools like Bayesian inference or error-weighted regression can reconcile divergent datasets .

Q. What role does dimerization play in modulating interactions between this compound and biological targets (e.g., enzymes or DNA)?

  • Methodological Answer : Employ Förster resonance energy transfer (FRET) or surface plasmon resonance (SPR) to quantify dimer-target binding kinetics. For DNA interactions, use electrophoretic mobility shift assays (EMSAs) or isothermal titration calorimetry (ITC). Structural insights can be gained from X-ray co-crystallography or cryo-EM, focusing on dimer-induced conformational changes in the target .

Methodological Considerations

  • Data Validation : Always include negative controls (e.g., monomeric analogs) and replicate experiments to distinguish dimer-specific effects from artifacts .
  • Interdisciplinary Approaches : Integrate spectroscopy, computational modeling, and biophysical assays to address multifaceted research questions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.